molecular formula C22H19N5O2S2 B11076801 2-methyl-N'-({[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide

2-methyl-N'-({[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide

Cat. No.: B11076801
M. Wt: 449.6 g/mol
InChI Key: HPYCFFJNQABBRT-UHFFFAOYSA-N
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Description

2-methyl-N’-({[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide is a complex organic compound that features a combination of triazole, thiophene, and benzohydrazide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N’-({[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure scalability and consistency in product quality .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N’-({[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

2-methyl-N’-({[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-N’-({[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide involves its interaction with specific molecular targets and pathways. The triazole and thiophene rings can interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or bind to receptors, altering cellular processes and leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N’-({[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide is unique due to its combination of triazole, thiophene, and benzohydrazide moieties. This unique structure confers distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C22H19N5O2S2

Molecular Weight

449.6 g/mol

IUPAC Name

2-methyl-N'-[2-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]benzohydrazide

InChI

InChI=1S/C22H19N5O2S2/c1-15-8-5-6-11-17(15)21(29)25-23-19(28)14-31-22-26-24-20(18-12-7-13-30-18)27(22)16-9-3-2-4-10-16/h2-13H,14H2,1H3,(H,23,28)(H,25,29)

InChI Key

HPYCFFJNQABBRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CS4

Origin of Product

United States

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